2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine
Overview
Description
2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine is a chemical compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . This compound is known for its unique structure, which includes a dioxino ring fused to a pyridine ring, making it an interesting subject for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine typically involves the use of specific reagents and conditions. One common method includes the use of dimethyl carbonate (DMC) and 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts . The reaction is carried out in ethanol (EtOH) under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Methyl iodide (CH₃I), cesium carbonate (Cs₂CO₃), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity . Further research is needed to fully understand the molecular targets and pathways involved.
Comparison with Similar Compounds
2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine can be compared with other similar compounds, such as:
2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine: Similar structure but different positioning of the dioxino ring.
{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol: Contains a bromine atom and a methanol group, offering different chemical properties.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6-2-1-5-7(9-6)11-4-3-10-5/h1-2H,3-4H2,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVIQBMDOURVEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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